molecular formula C15H15N5O3 B14932162 (3-Nitrophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone CAS No. 256417-27-3

(3-Nitrophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone

Cat. No.: B14932162
CAS No.: 256417-27-3
M. Wt: 313.31 g/mol
InChI Key: ZYJZKLFLABNUNG-UHFFFAOYSA-N
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Description

(3-Nitrophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone is a complex organic compound with the molecular formula C15H15N5O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Nitrophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone typically involves the reaction of 3-nitrobenzoyl chloride with 4-(pyrimidin-2-yl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(3-Nitrophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Nitrophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Nitrophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The pyrimidinyl and piperazinyl groups can enhance the compound’s binding affinity to its targets, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Nitrophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. Its combination of functional groups makes it a valuable compound for diverse scientific applications .

Properties

CAS No.

256417-27-3

Molecular Formula

C15H15N5O3

Molecular Weight

313.31 g/mol

IUPAC Name

(3-nitrophenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C15H15N5O3/c21-14(12-3-1-4-13(11-12)20(22)23)18-7-9-19(10-8-18)15-16-5-2-6-17-15/h1-6,11H,7-10H2

InChI Key

ZYJZKLFLABNUNG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]

solubility

>47 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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